molecular formula C11H8F2N2 B3044667 2,4-Difluoro-3-(pyridin-3-yl)aniline CAS No. 100325-56-2

2,4-Difluoro-3-(pyridin-3-yl)aniline

Cat. No.: B3044667
CAS No.: 100325-56-2
M. Wt: 206.19 g/mol
InChI Key: IKTAOXFPYOQGQY-UHFFFAOYSA-N
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Description

2,4-Difluoro-3-(pyridin-3-yl)aniline is a useful research compound. Its molecular formula is C11H8F2N2 and its molecular weight is 206.19 g/mol. The purity is usually 95%.
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Properties

CAS No.

100325-56-2

Molecular Formula

C11H8F2N2

Molecular Weight

206.19 g/mol

IUPAC Name

2,4-difluoro-3-pyridin-3-ylaniline

InChI

InChI=1S/C11H8F2N2/c12-8-3-4-9(14)11(13)10(8)7-2-1-5-15-6-7/h1-6H,14H2

InChI Key

IKTAOXFPYOQGQY-UHFFFAOYSA-N

SMILES

C1=CC(=CN=C1)C2=C(C=CC(=C2F)N)F

Canonical SMILES

C1=CC(=CN=C1)C2=C(C=CC(=C2F)N)F

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A mixture of 3-bromo-2,4-difluorophenylamine (from Example 2, step b) (12.5 g, 60 mmol), diethyl(3-pyridyl)borane (10.6 g, 72 mmol) and potassium carbonate (16.6 g, 120 mmol) in tetrahydrofuran (150 ml) and water (50 ml) was degassed with nitrogen for 15 min. To this mixture was added tetrakis(triphenylphosphine)palladium(0) (2.1 g, 1.8 mmol) and the reaction was heated at reflux for 4 days. The mixture was cooled to ambient temperature and the majority of the tetrahydrofuran removed on a rotary evaporator. The residue was diluted with water (250 ml), extracted with ethyl acetate (300 ml), the organics were washed with water, brine, dried over anhydrous magnesium sulfate, filtered and pre-adsorbed onto silica. Purification by chromatography [silica gel, 10–50% EtOAc/isohexane (containing 1% triethylamine)] afforded 5.8 g (47%) of the title compound as a cream-coloured solid: 1H NMR (400 MHz, CDCl3) δ 3.69 (2H, br s), 6.72–6.88 (2H, m), 7.39 (1H, dd, J 8, 5), 7.80 (1H, d, J 8), 8.62 (1H, dd, J 5, 1), 8.72 (1H, s).
Quantity
12.5 g
Type
reactant
Reaction Step One
Quantity
10.6 g
Type
reactant
Reaction Step One
Quantity
16.6 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
2.1 g
Type
catalyst
Reaction Step Two
Yield
47%

Synthesis routes and methods II

Procedure details

A mixture of 3-bromo-2,4-difluorophenylamine (prepared according to the procedure described in EP-A-0184384) (12.5 g, 60 mmol), diethyl(3-pyridyl)borane (10.6 g, 72 mmol) and potassium carbonate (16.6 g, 120 mmol) in tetrahydrofuran (150 mL) and water (50 mL) was degassed with nitrogen for 15 min. To this mixture was added tetrakis(triphenylphosphine)palladium(0) (2.1 g, 1.8 mmol) and the reaction was heated at reflux for 4 days. The mixture was cooled to ambient temperature and the majority of the tetrahydrofuran removed on a rotary evaporator. The residue was diluted with water (250 mL), extracted with ethyl acetate (300 mL), the organics were washed with water, brine, dried over anhydrous magnesium sulfate, filtered and pre-adsorbed onto silica. Purification by chromatography on silica gel eluting with isohexane (containing 1% triethylamine) on a gradient of ethyl acetate (10-50%) afforded 2,4-difluoro-3-(pyridin-3-yl)phenylamine as a cream-coloured solid (5.8 g, 7%): δH (400 MHz, CDCl3) 3.69 (2H, br), 6.72-6.88 (2H, m), 7.39 (1H, dd, J 8 and 5), 7.80 (1H, d, J 8), 8.62 (1H, dd, J 5 and 1), 8.72 (1H, s).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
A-0184384
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
10.6 g
Type
reactant
Reaction Step Three
Quantity
16.6 g
Type
reactant
Reaction Step Four
Quantity
150 mL
Type
solvent
Reaction Step Five
Name
Quantity
50 mL
Type
solvent
Reaction Step Six
Quantity
2.1 g
Type
catalyst
Reaction Step Seven

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